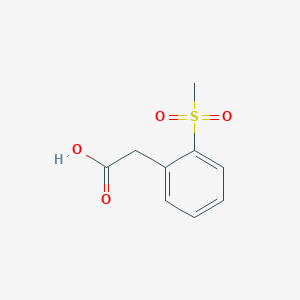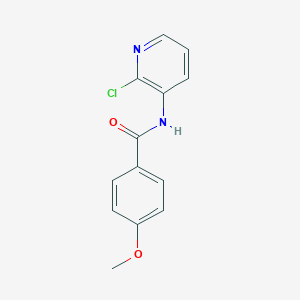
Thalidezine
Vue d'ensemble
Description
Thalidezine is a bisbenzylisoquinoline alkaloid known for its role as a novel activator of AMP-activated protein kinase (AMPK). This compound has garnered attention due to its ability to induce autophagic cell death in apoptosis-resistant cancer cells, making it a promising candidate for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thalidezine can be synthesized through a series of organic reactions involving the coupling of specific isoquinoline derivatives. The exact synthetic route may vary, but it typically involves the formation of the bisbenzylisoquinoline core structure followed by functional group modifications to achieve the desired compound .
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of advanced catalytic processes and purification techniques to isolate this compound from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions: Thalidezine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydro derivatives .
Applications De Recherche Scientifique
Thalidezine has several scientific research applications, including:
Chemistry: this compound serves as a valuable compound for studying the mechanisms of AMPK activation and autophagy.
Biology: It is used to investigate cellular energy homeostasis and metabolic regulation.
Medicine: this compound shows potential in cancer therapy, particularly for treating apoptosis-resistant cancers by inducing autophagic cell death
Industry: The antimicrobial properties of this compound make it useful in developing new antimicrobial agents.
Mécanisme D'action
Thalidezine exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy homeostasis, and its activation leads to various downstream effects, including the induction of autophagy. This compound directly activates AMPK, which in turn increases autophagic flux in cancer cells, leading to autophagic cell death. This mechanism is particularly effective in overcoming apoptosis resistance in cancer cells .
Comparaison Avec Des Composés Similaires
Berberine: Another bisbenzylisoquinoline alkaloid with AMPK-activating properties.
Palmatine: Similar in structure and function, also known for its antimicrobial and anticancer activities.
Tetrandrine: A bisbenzylisoquinoline alkaloid with anti-inflammatory and anticancer properties
Uniqueness of Thalidezine: this compound is unique due to its potent and direct activation of AMPK, leading to significant autophagic cell death in apoptosis-resistant cancer cells. This makes it a promising candidate for developing new cancer therapies, particularly for cancers that are resistant to conventional treatments .
Propriétés
IUPAC Name |
9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaen-19-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42N2O7/c1-39-15-13-24-20-31(43-4)33-21-27(24)28(39)17-22-7-10-25(11-8-22)46-32-19-23(9-12-30(32)42-3)18-29-34-26(14-16-40(29)2)35(41)37(44-5)38(45-6)36(34)47-33/h7-12,19-21,28-29,41H,13-18H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNHKOIUEXICNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20313346 | |
| Record name | THALIDEZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20313346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18251-36-0 | |
| Record name | THALIDEZINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | THALIDEZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20313346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of thalidezine?
A1: this compound is a bisbenzylisoquinoline alkaloid isolated from plants of the Thalictrum genus [, , ]. It acts as a direct activator of AMP-activated protein kinase (AMPK) []. By directly binding to AMPK, this compound promotes its activation, leading to downstream effects on cellular energy homeostasis, metabolism, and autophagy [].
Q2: How does this compound impact cancer cells?
A2: this compound demonstrates promising anticancer activity, particularly against apoptosis-resistant cancer cells []. Instead of inducing apoptosis (programmed cell death), this compound triggers energy-mediated autophagic cell death in these resistant cancer cells []. This effect is dependent on AMPK activation, as demonstrated by the ability of AMPK inhibitors to abolish this compound-induced cell death [].
Q3: What is the significance of this compound's ability to induce autophagic cell death in apoptosis-resistant cancer cells?
A3: Resistance to apoptosis is a major hurdle in cancer treatment, often rendering conventional chemotherapy ineffective. This compound's ability to bypass this resistance mechanism by inducing an alternative cell death pathway (autophagy) makes it a promising candidate for further development as a chemotherapeutic agent, especially for cancers exhibiting multidrug resistance [].
Q4: Beyond its anticancer activity, what other biological activities have been reported for this compound?
A4: Research on this compound and its analogs, such as hernandezine and isothis compound, also extracted from Thalictrum species, reveals inhibitory effects on the growth of various cancer cell lines, including P388 leukemia, S180 ascites, C26 colon cancer, mouse L1210 cells, and human oral cancer KB cells []. Notably, hernandezine exhibits a lower inhibitory effect on normal hematopoietic progenitor cells compared to cancerous cells, suggesting a potential therapeutic window [].
Q5: Where can I find detailed information about the isolation and structural characterization of this compound?
A5: The isolation and characterization of this compound, along with other alkaloids, from Thalictrum longistylum was first reported in a study by Shamma et al. []. This study provides insights into the structure elucidation of this compound, utilizing spectral and chemical methods, including NMR studies and chemical conversions [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R,4S,5R)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B173948.png)





![3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL](/img/structure/B173976.png)



![Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate](/img/structure/B173986.png)



